1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine
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Overview
Description
1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further substituted by a bromophenyl group. Its unique structure suggests interesting chemical properties and biological activities, making it a subject of interest in medicinal chemistry and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: : This can be achieved through the reaction of nitrile oxides with amidines under mild conditions.
Bromophenyl substitution: : The bromophenyl group can be introduced via a Suzuki coupling reaction, employing palladium catalysts and boronic acids.
Cyclopropyl group attachment: : This step involves the formation of the cyclopropyl ring through cyclopropanation reactions, often using diazo compounds in the presence of metal catalysts.
Final amination: : The dimethylmethanamine group is introduced via nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to increase yield and purity while minimizing cost and environmental impact. Continuous flow chemistry and high-throughput screening of reaction conditions might be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine undergoes several types of chemical reactions:
Oxidation: : Under strong oxidizing conditions, the compound may undergo oxidation at the dimethylmethanamine group.
Reduction: : Reduction reactions can be facilitated by hydrogenation or hydride donors, targeting the oxadiazole ring or bromophenyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the bromophenyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: : Oxidized derivatives of the dimethylmethanamine group.
Reduction: : Reduced derivatives of the oxadiazole ring or bromophenyl group.
Substitution: : Substituted derivatives at the bromophenyl or cyclopropyl groups.
Scientific Research Applications
1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine has various potential scientific research applications:
Chemistry: : As a precursor in the synthesis of more complex molecules and study of its unique chemical properties.
Biology: : Investigating its biological activity and potential as a biochemical probe.
Medicine: : Potential therapeutic applications due to its unique structure, such as acting as a ligand for receptors or enzymes.
Industry: : Use in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine exerts its effects is highly dependent on its target application:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, affecting their function.
Pathways Involved: : Could involve modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine can be compared with similar compounds such as:
1-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine: : Differing only in the position of the bromine atom on the phenyl ring.
1-[1-[3-phenyl-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine: : Lacking the bromine atom, affecting its reactivity and biological activity.
1-[1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine: : Substitution of bromine with chlorine, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-18(2)9-14(6-7-14)13-16-12(17-19-13)10-4-3-5-11(15)8-10/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYWYWYPDJCPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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